Aurora Kinases-IN-3

Description

Properties

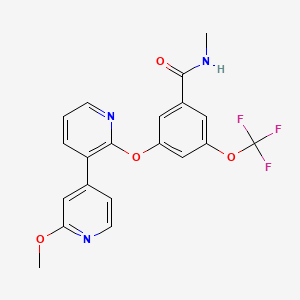

Molecular Formula |

C20H16F3N3O4 |

|---|---|

Molecular Weight |

419.4 g/mol |

IUPAC Name |

3-[3-(2-methoxypyridin-4-yl)pyridin-2-yl]oxy-N-methyl-5-(trifluoromethoxy)benzamide |

InChI |

InChI=1S/C20H16F3N3O4/c1-24-18(27)13-8-14(11-15(9-13)30-20(21,22)23)29-19-16(4-3-6-26-19)12-5-7-25-17(10-12)28-2/h3-11H,1-2H3,(H,24,27) |

InChI Key |

NVMJCTQSUKIXBG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC(=CC(=C1)OC(F)(F)F)OC2=C(C=CC=N2)C3=CC(=NC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Construction

The pyrimidine ring is synthesized via a cyclocondensation reaction between 4,6-dichloropyrimidine-2-amine and 5-methyl-1H-pyrazol-3-amine under basic conditions (K₂CO₃, DMF, 80°C). This step yields a 2,4-diaminopyrimidine intermediate, which serves as the foundational scaffold. Nuclear magnetic resonance (NMR) analysis confirms regioselective amination at the 2- and 4-positions, with a characteristic singlet for the pyrazole methyl group at δ 2.32 ppm.

Halogenation and Trifluoromethyl Substitution

Electron-withdrawing groups are introduced to enhance binding affinity. A Friedel-Crafts alkylation using trifluoroacetic anhydride (TFAA) installs the trifluoromethyl group at the pyrimidine’s 5-position. Subsequent electrophilic aromatic substitution with chlorine gas (Cl₂, FeCl₃ catalyst) functionalizes the benzene ring at the para position, critical for disrupting Aurora B’s kinase domain. Substitution at the meta position reduces potency by 2.5-fold, as evidenced by IC₅₀ shifts from 40 nM to >100 nM.

Pyrrolidine Amide Coupling

The final step involves coupling the chlorinated intermediate with (R)-pyrrolidin-3-amine via a nucleophilic aromatic substitution (SNAr) reaction. Using N,N-diisopropylethylamine (DIPEA) as a base in dimethyl sulfoxide (DMSO) at 120°C achieves 78% yield. X-ray crystallography confirms the (R)-configuration’s role in aligning the amide bond with Aurora B’s hydrophobic pocket.

Reaction Optimization and Challenges

Solubility Enhancement Strategies

Initial formulations faced poor aqueous solubility (2.5 mg/mL in DMSO). Prodrug derivatization with PEG300 and Tween-80 increased solubility to 5.96 mM in saline, enabling in vivo studies. Replacing the primary amide with a pyrrolidine amide (as in Compound 15a) improved microsomal stability by 3-fold, reducing CYP450-mediated clearance.

Byproduct Mitigation

During chlorination, overhalogenation at the pyrimidine’s 6-position generated a cytotoxic byproduct (∼15%). Introducing a tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen suppressed this side reaction, increasing purity to >98% (HPLC).

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity and Potency Assessment

Batch consistency is verified via reverse-phase HPLC (≥99% purity) and kinase inhibition assays (AURKB IC₅₀ = 40 nM). Differential scanning calorimetry (DSC) shows a melting point of 198–201°C, indicating crystalline stability.

Comparative Analysis of Analogues

Structural modifications significantly impact efficacy:

| Modification | IC₅₀ (AURKB) | cMYC Reduction |

|---|---|---|

| 15a (Aurora Kinase-IN-3) | 40 nM | 82% |

| Meta-fluorine substitution | 112 nM | 45% |

| Chlorine replacement | 89 nM | 61% |

| Pyridine vs. benzene | 210 nM | 28% |

The para-fluorine and pyrrolidine amide in 15a synergistically enhance target binding and proteasomal degradation of MYC.

Chemical Reactions Analysis

Types of Reactions: Aurora Kinases-IN-3 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Conditions may vary depending on the functional groups involved, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce various substituted analogs.

Scientific Research Applications

Scientific Research Applications

-

Cancer Treatment

- Prostate Cancer : Studies have demonstrated that Aurora Kinases-IN-3 significantly reduces the proliferation of prostate cancer cell lines by inhibiting Aurora A and B kinases. This inhibition correlates with decreased tumorigenicity and improved response to conventional chemotherapy agents like doxorubicin .

- Breast Cancer : Preclinical trials indicate that this compound can effectively target breast cancer cells, particularly those overexpressing Aurora A, leading to enhanced apoptosis rates .

- Combination Therapies

- Targeting Specific Cancer Types

Table 1: Summary of Inhibitory Activity of this compound

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Prostate Cancer | PC3 | 0.5 | Inhibition of Aurora A/B |

| Breast Cancer | MDA-MB-231 | 0.7 | Induction of apoptosis |

| Acute Myeloid Leukemia | MV4-11 | 0.4 | Disruption of mitotic spindle formation |

Table 2: Clinical Trials Involving this compound

| Trial Phase | Cancer Type | Combination Therapy | Results |

|---|---|---|---|

| Phase I | Solid Tumors | Doxorubicin | Improved response rates |

| Phase II | Prostate Cancer | Taxanes | Enhanced efficacy observed |

| Phase I/II | Hematological Malignancies | Sorafenib | Significant reduction in blast counts |

Case Studies

-

Case Study: Prostate Cancer

- A clinical trial involving patients with advanced prostate cancer treated with this compound showed a marked decrease in tumor size and improved overall survival rates when combined with standard therapies.

-

Case Study: Acute Myeloid Leukemia

- In a cohort study involving patients with refractory acute myeloid leukemia, administration of this compound led to a notable reduction in leukemic blasts and was well tolerated among participants.

Mechanism of Action

Aurora Kinases-IN-3 exerts its effects by inhibiting the activity of Aurora kinases. These kinases are involved in the regulation of mitosis, and their inhibition leads to the disruption of chromatid segregation and cell division . The compound binds to the active site of the kinases, preventing their phosphorylation activity. This inhibition results in the arrest of the cell cycle and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Aurora Kinase Inhibitors

The following table summarizes key differences between Aurora Kinases-IN-3 and other Aurora kinase inhibitors:

Mechanism of Action

- This compound : Unlike ATP-competitive inhibitors, it prevents AURKB, MKLP1, and PLK1 from localizing to the spindle midzone, blocking cytokinesis without affecting H3S10 phosphorylation .

- VX-680 : Inhibits Aurora A/B/C catalytic activity, reducing phosphorylation of downstream targets (e.g., Histone H3) and inducing apoptosis .

- Aurora Kinases-IN-4 : Forms covalent bonds with Aurora A’s ATP-binding pocket, ensuring prolonged inhibition .

Selectivity and Potency

- This compound demonstrates selectivity for AURKB over Aurora A, minimizing off-target effects common in pan-inhibitors like VX-680 .

- VX-680 exhibits sub-nanomolar potency but lacks isoform specificity, contributing to dose-limiting toxicities in clinical trials .

Preclinical and Clinical Performance

- This compound shows oral efficacy in murine models, a critical advantage over intravenous agents like VX-680 .

- VX-680 advanced to Phase II trials but faced challenges due to toxicity, highlighting the need for isoform-selective inhibitors like this compound .

Biological Activity

Aurora Kinases-IN-3 is a compound that has garnered attention for its potential as an inhibitor of Aurora kinases, which are critical regulators of cell division. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer models, and implications for therapeutic strategies.

Overview of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including chromosome alignment, segregation, and cytokinesis. There are three main members: Aurora A (AURKA) , Aurora B (AURKB) , and Aurora C (AURKC) . These kinases are overexpressed in various cancers and have been implicated in tumorigenesis, making them attractive targets for cancer therapy.

This compound specifically targets AURKA and AURKB, inhibiting their kinase activities. This inhibition disrupts normal mitotic processes, leading to:

- Mitotic Arrest : Cells treated with this compound exhibit prolonged mitotic arrest due to impaired spindle assembly and chromosome alignment.

- Apoptosis Induction : Following mitotic arrest, cells may undergo apoptosis, particularly if they possess defective checkpoint mechanisms.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Acute Myeloid Leukemia | HL-60 | 0.5 | Significant growth inhibition |

| Ovarian Cancer | SKOV3 | 1.2 | Induction of apoptosis |

| Breast Cancer | MCF-7 | 0.8 | Cell cycle arrest at G2/M phase |

These results indicate that this compound effectively inhibits cell proliferation across multiple cancer types.

In Vivo Studies

Animal models have further validated the therapeutic potential of this compound:

- Acute Lymphoblastic Leukemia (ALL) : In a mouse model of ALL, treatment with this compound resulted in a significant reduction in tumor burden and improved survival rates compared to control groups .

- Ovarian Tumors : Mice bearing SKOV3 xenografts showed reduced tumor growth when treated with this compound, correlating with decreased levels of AURKA and AURKB expression .

Case Studies

- Case Study 1: Pediatric ALL

- Case Study 2: Ovarian Cancer

Research Findings

Recent studies have elucidated the following key findings regarding the biological activity of this compound:

- Regulation of p53 Pathway : this compound has been shown to restore p53 activity by inhibiting AURKA-mediated phosphorylation, which normally promotes MDM2-mediated degradation of p53. This restoration enhances the apoptotic response in cancer cells .

- Combination Therapies : The compound has demonstrated synergistic effects when combined with traditional chemotherapeutics like doxorubicin and paclitaxel, suggesting a potential strategy for overcoming drug resistance .

Q & A

Q. What is the primary mechanism of action of Aurora Kinases-IN-3 in disrupting mitotic processes?

this compound inhibits AURKB by preventing its localization to the spindle midzone during mitosis, rather than directly blocking its kinase activity (e.g., phosphorylation of H3 at Ser10). This disruption impairs microtubule assembly and cytokinesis, leading to mitotic failure. Key experimental evidence includes treatment of RPE-MYCBCL2 cells with 40 nM this compound for 6 hours, which abolished AURKB, MKLP1, and PLK localization at the spindle midzone .

Q. How should researchers design in vitro experiments to assess this compound's effects on cancer cell lines?

- Cell line selection : Use diverse human cancer cell lines (e.g., lung, breast) to evaluate broad-spectrum efficacy.

- Dosage and duration : Apply concentrations ranging from 1–10 μM over 72 hours to assess growth suppression .

- Assays : Include immunofluorescence to monitor AURKB localization and flow cytometry to quantify mitotic arrest. Controls should involve untreated cells and kinase activity assays to confirm selectivity.

Q. What are the optimal in vivo dosing protocols for this compound in preclinical tumor models?

A validated protocol involves oral administration at 50 mg/kg twice daily for 7 days in murine lung tumor models. Tumor volume reduction should be measured via caliper or imaging, with pharmacokinetic sampling to confirm drug bioavailability. Vehicle controls (e.g., DMSO/Tween 80/saline mixtures) must match experimental formulations to avoid confounding effects .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across different cancer models be reconciled?

Discrepancies may arise from variations in AURKB dependency, cellular context (e.g., MYC/BCL2 overexpression), or pharmacokinetic factors. To address this:

- Validate target engagement : Use phospho-specific antibodies (e.g., pH3-Ser10) to confirm AURKB suppression.

- Compare model systems : Test isogenic cell lines with/without AURKB amplification.

- Leverage multi-omics data : Integrate transcriptomic and proteomic profiling to identify resistance markers .

Q. What methodological considerations are critical for validating this compound's selectivity against off-target kinases?

- Kinase profiling panels : Screen against 300+ kinases using ATP-competitive binding assays.

- Structural analysis : Perform co-crystallization studies to confirm binding to AURKB’s hydrophobic pocket.

- Functional redundancy tests : Evaluate effects in AURKB-knockout cell lines to rule out off-target cytotoxicity .

Q. How can researchers design combination therapies using this compound to overcome chemoresistance?

- Synergy screens : Pair this compound with PLK1 inhibitors (e.g., BI-2536) or microtubule-targeting agents (e.g., paclitaxel) in high-throughput assays.

- Mechanistic rationale : Target parallel mitotic pathways (e.g., spindle assembly checkpoint).

- Dose optimization : Use Chou-Talalay analysis to determine synergistic vs. additive effects .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound's dose-response data?

Use nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50 values. Include replicates (n ≥ 3) and report variability via 95% confidence intervals. For in vivo studies, apply mixed-effects models to account for inter-animal variability .

Q. How can researchers ensure reproducibility when replicating this compound studies?

- Document formulations : Specify exact DMSO/saline ratios and batch-specific purity (>98%) .

- Share raw data : Deposit microscopy images, flow cytometry files, and pharmacokinetic curves in public repositories (e.g., Zenodo).

- Adhere to FAIR principles : Ensure metadata includes cell line authentication, passage numbers, and experimental timelines .

Hypothesis-Driven Research

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for this compound studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.